![molecular formula C15H30N2S2Sn B12626174 2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole CAS No. 918446-72-7](/img/structure/B12626174.png)
2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tributylstannyl group, which is a tin-containing substituent, and a sulfanyl group attached to the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2-methyl-1,3,4-thiadiazole with tributylstannyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagent used.
Scientific Research Applications
2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole is not fully understood. it is believed to interact with various molecular targets through its sulfanyl and stannyl groups. These interactions can lead to the modulation of biological pathways, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole
- 2-(Methylthio)-5-(tributylstannyl)thiazole
- 5-Methyl-2-(tributylstannyl)furan
Uniqueness
2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of both a tributylstannyl and a sulfanyl group on the thiadiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
918446-72-7 |
|---|---|
Molecular Formula |
C15H30N2S2Sn |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
tributyl-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane |
InChI |
InChI=1S/3C4H9.C3H4N2S2.Sn/c3*1-3-4-2;1-2-4-5-3(6)7-2;/h3*1,3-4H2,2H3;1H3,(H,5,6);/q;;;;+1/p-1 |
InChI Key |
AXLRZWKKGLZVMN-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SC1=NN=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


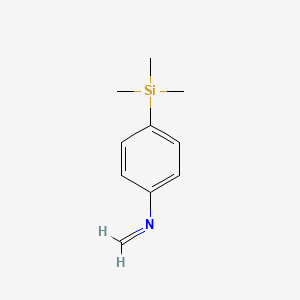
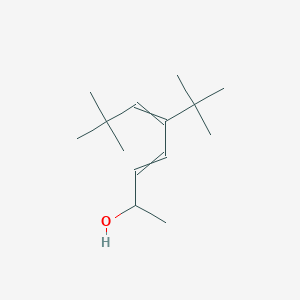
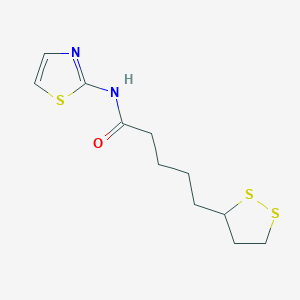
![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)

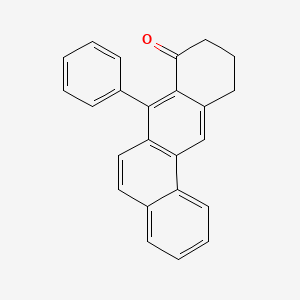
![Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-](/img/structure/B12626128.png)
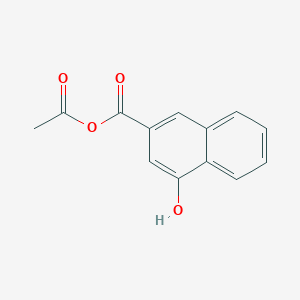
![2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12626131.png)
![1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B12626142.png)
![2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B12626154.png)
![2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B12626155.png)
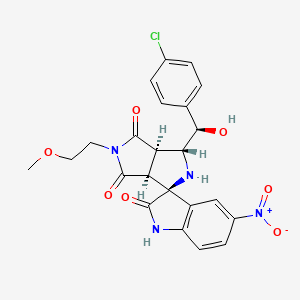
![alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12626180.png)
